3-((2-Methyl-4-quinolyl)amino)inden-1-one
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Overview
Description
3-((2-Methyl-4-quinolyl)amino)inden-1-one is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an indene-1-one core linked to a quinoline moiety through an amino group. The combination of these two pharmacophores endows the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-4-quinolyl)amino)inden-1-one typically involves the nucleophilic addition of 2-methyl-4-quinolineamine to an indene-1-one derivative. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack. Common reagents used in this synthesis include alkyl acetates and dialkyl phthalates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methyl-4-quinolyl)amino)inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield amino-indene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline or indene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amino-indene derivatives, and substituted quinoline or indene compounds.
Scientific Research Applications
3-((2-Methyl-4-quinolyl)amino)inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Mechanism of Action
The mechanism of action of 3-((2-Methyl-4-quinolyl)amino)inden-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, thereby modulating their function. This interaction can lead to the inhibition of key enzymes and signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: Shares a similar indene core but lacks the quinoline moiety.
2-Methyl-4-quinolineamine: Contains the quinoline structure but without the indene-1-one linkage.
Uniqueness
The uniqueness of 3-((2-Methyl-4-quinolyl)amino)inden-1-one lies in its dual pharmacophore structure, which combines the properties of both indene-1-one and quinoline. This duality enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[(2-methylquinolin-4-yl)amino]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c1-12-10-17(15-8-4-5-9-16(15)20-12)21-18-11-19(22)14-7-3-2-6-13(14)18/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCXCXRJZKVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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